molecular formula C20H27N3O3S B2572216 3,5-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946373-70-2

3,5-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No. B2572216
CAS RN: 946373-70-2
M. Wt: 389.51
InChI Key: DTVAYRPHDRMAAT-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a chemical compound that has shown potential in scientific research. It is a benzamide derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Antipsychotic and Neuropsychiatric Applications

Research has shown that thieno[2,3-b][1,5]benzoxazepine derivatives, structurally related to loxapine, demonstrate potent antipsychotic activity. For instance, compounds synthesized from 4-bromo-2-methylthiophene have been found to possess neuropsychiatric benefits, highlighting their potential in treating psychiatric disorders (Kohara et al., 2002).

Anticancer Properties

Studies on benzodifuranyl derivatives, including those with piperazine and thiophene moieties, have revealed promising anti-inflammatory and analgesic properties. Notably, some derivatives show significant inhibitory activity against cyclooxygenase-2 (COX-2), offering potential in cancer treatment due to COX-2's role in tumorigenesis (Abu‐Hashem et al., 2020).

Antimicrobial and Antibacterial Activity

Research involving the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates has indicated significant antimicrobial activity. These findings suggest the relevance of such compounds in developing new antimicrobial agents (Spoorthy et al., 2021).

Anti-inflammatory and Analgesic Agents

Novel syntheses involving the chemical backbone similar to the requested compound have led to the discovery of anti-inflammatory and analgesic agents. These studies highlight the compound's potential applications in pain management and inflammation reduction (Basoğlu et al., 2013).

Enzyme Inhibition for Therapeutic Applications

Compounds featuring a combination of benzamide, piperazine, and thiophene structures have been explored for their enzyme inhibitory properties. Such studies suggest potential therapeutic applications in treating diseases through targeted enzyme inhibition (Kausar et al., 2021).

properties

IUPAC Name

3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-22-5-7-23(8-6-22)19(15-4-9-27-14-15)13-21-20(24)16-10-17(25-2)12-18(11-16)26-3/h4,9-12,14,19H,5-8,13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVAYRPHDRMAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC(=CC(=C2)OC)OC)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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